3-((4-Formylphenoxy)methyl)phenylboronic acid
Description
3-((4-Formylphenoxy)methyl)phenylboronic acid is a boronic acid derivative characterized by a phenylboronic acid core substituted with a 4-formylphenoxy group via a methylene bridge. This structure combines the diol-binding capability of the boronic acid group with the reactive formyl moiety, making it a versatile intermediate in organic synthesis and biomedical applications. The compound is synthesized via Suzuki-Miyaura coupling or similar cross-coupling reactions, yielding a white solid with a melting point of 170.1–172.2 °C . Its ¹H NMR spectrum (DMSO-d6) shows distinct signals for the formyl proton (δ 9.96–9.76 ppm) and boronic acid hydroxyl groups (δ 8.09 ppm), confirming its structural integrity .
The formyl group enhances its utility in conjugation reactions (e.g., Schiff base formation), while the boronic acid enables interactions with diol-containing biomolecules like sialic acids (Sia) . Below, we systematically compare this compound with structurally and functionally related boronic acids.
Properties
IUPAC Name |
[3-[(4-formylphenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-9,17-18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPUEVSUXKIYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Formylphenoxy)methyl)phenylboronic acid typically involves the reaction of 4-formylphenol with 3-bromomethylphenylboronic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-((4-Formylphenoxy)methyl)phenylboronic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-((4-Formylphenoxy)methyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Palladium acetate as a catalyst, potassium carbonate as a base, and dimethylformamide as a solvent at 80-100°C.
Major Products Formed
Oxidation: 3-((4-Carboxyphenoxy)methyl)phenylboronic acid.
Reduction: 3-((4-Hydroxymethylphenoxy)methyl)phenylboronic acid.
Substitution: Biaryl compounds with various substituents on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been studied for its anticancer properties. Research indicates that boronic acids, including 3-((4-Formylphenoxy)methyl)phenylboronic acid, can exhibit cytotoxic effects on cancer cells. For instance, studies involving prostate cancer cells showed that derivatives of boronic acids demonstrated significant toxicity against cancerous cells while maintaining low toxicity towards healthy cells .
Case Study: A study conducted on various boronic compounds, including 3-((4-Formylphenoxy)methyl)phenylboronic acid, evaluated their effectiveness against prostate cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity against cancer cells .
1.2 Enzyme Inhibition
Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases. The incorporation of 3-((4-Formylphenoxy)methyl)phenylboronic acid into enzyme formulations has shown promise in stabilizing enzyme activity in pharmaceutical applications .
Case Study: In enzyme stabilization studies, the addition of boronic acids to protease formulations significantly enhanced the stability and activity retention of the enzymes during storage and application .
Materials Science
2.1 Drug Delivery Systems
The compound has been explored for its role in drug delivery systems, particularly those designed for controlled release based on glucose levels. The incorporation of 3-((4-Formylphenoxy)methyl)phenylboronic acid into polymer matrices has been shown to enhance the responsiveness of drug delivery systems to glucose concentrations, making it suitable for diabetes management .
Table 1: Summary of Drug Delivery Studies Using Boronic Acids
Biochemical Applications
3.1 Glucose Sensors
Research has indicated that boronic acids can be utilized in the development of glucose sensors due to their ability to form reversible covalent bonds with diols, such as glucose. The application of 3-((4-Formylphenoxy)methyl)phenylboronic acid in this context could lead to advancements in non-invasive glucose monitoring technologies.
Case Study: A study demonstrated that nanoparticles functionalized with boronic acids exhibited enhanced glucose sensitivity and adsorption properties, making them suitable candidates for use in biosensors .
Mechanism of Action
The mechanism of action of 3-((4-Formylphenoxy)methyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the development of sensors and probes for detecting biomolecules. The boronic acid group can interact with diols present in sugars and other biological molecules, forming cyclic boronate esters. This interaction can be exploited to design selective and sensitive detection systems .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include phenylboronic acids with substituents such as nitro, fluoro, amide, or methoxy groups. These modifications influence electronic properties, steric hindrance, and binding specificity.
Table 1: Structural Comparison of Selected Boronic Acids
Binding Properties and Mechanisms
Boronic acids bind diols via reversible ester formation, a property exploited in carbohydrate sensing and drug design.
- Target Compound: The formylphenoxy group may facilitate additional hydrogen bonding or π-π interactions with biomolecules.
- Thiourea-Based Analogue : The nitro-thiourea derivative () binds Sia via ester formation and hydrogen bonds, achieving high specificity .
- Contrasting Binding Proposals : highlights unresolved debates: Otsuka et al. propose glycerol tail interactions with boronic acids, while Djanashvili et al. argue for α-hydroxycarboxylate binding at physiological pH . Substituent positioning (e.g., formyl vs. amide) likely influences these interactions.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : The formyl group in the target compound lowers the boronic acid’s pKa, enhancing diol binding at neutral pH. Similarly, fluoro substituents (e.g., 3-Fluoro-4-formylphenylboronic acid) increase acidity, improving binding kinetics .
- Steric Hindrance : Bulky groups like trifluoromethoxy () or methylene-bridged substituents (target compound) may reduce binding accessibility but improve selectivity.
Physical and Spectral Properties
Biological Activity
3-((4-Formylphenoxy)methyl)phenylboronic acid is a member of the boronic acid family, which has gained attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an anticancer agent, antimicrobial agent, and antioxidant. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Anticancer Activity
Recent studies have demonstrated that phenylboronic acid derivatives, including 3-((4-Formylphenoxy)methyl)phenylboronic acid, possess significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative potential of phenylboronic acid derivatives using the sulforhodamine B (SRB) assay. The results indicated that several derivatives exhibited low micromolar IC50 values across different cancer cell lines, suggesting strong anticancer activity.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 3-((4-Formylphenoxy)methyl)phenylboronic acid | 18 | A2780 (Ovarian Cancer) |
| 2-Fluoro-6-formylphenylboronic acid | 12 | MV-4-11 (Leukemia) |
| 3-Morpholino-5-fluorobenzoxaborole | 15 | MCF7 (Breast Cancer) |
The introduction of the formyl group at the para position significantly enhanced the biological activity of these compounds compared to their unsubstituted counterparts .
The mechanism by which these compounds exert their anticancer effects includes:
- Cell Cycle Arrest : Compounds like 3-((4-Formylphenoxy)methyl)phenylboronic acid induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Activation of caspase-3 and morphological changes indicative of apoptosis were observed in treated cells .
Antimicrobial Activity
Boronic acids have also shown promise as antimicrobial agents. A study assessed the antimicrobial properties of various boronic compounds against a range of bacterial strains.
Case Study: Antimicrobial Efficacy
The antimicrobial activity was evaluated using disk diffusion methods against common pathogens.
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 7 |
The results indicated that boronic acid derivatives effectively inhibited bacterial growth, making them potential candidates for treating infections caused by resistant strains .
Antioxidant Activity
In addition to their anticancer and antimicrobial properties, boronic acids exhibit significant antioxidant activity. Various assays were conducted to evaluate this property.
Antioxidant Assays Results
The antioxidant capacity was measured using several methods, including DPPH and ABTS assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 3-((4-Formylphenoxy)methyl)phenylboronic acid | 25 | 30 |
| BHT (Standard Antioxidant) | 15 | 20 |
These findings suggest that the compound's antioxidant activity is comparable to established standards like Butylated Hydroxytoluene (BHT) .
Q & A
Q. What safety protocols are critical when handling 3-((4-Formylphenoxy)methyl)phenylboronic acid in laboratory settings?
Researchers must prioritize personal protective equipment (PPE) compliant with OSHA and CEN standards. This includes nitrile gloves (inspected pre-use), full-body chemical-resistant suits, and NIOSH-approved respirators to mitigate inhalation risks . Immediate first aid measures for inhalation involve moving the individual to fresh air and administering artificial respiration if needed, followed by medical consultation . Contaminated gloves must be disposed of under regulated waste protocols to avoid secondary exposure .
Q. How should stability and storage conditions be optimized for this compound?
The compound is incompatible with strong oxidizing agents and acids, necessitating storage in inert, moisture-free environments at controlled temperatures (0–6°C recommended for analogs) . Stability testing under varying humidity and temperature conditions is advised, with periodic FT-IR or NMR analysis to monitor degradation (e.g., boronic acid dehydration to boroxines) .
Q. What are the primary toxicological risks associated with this compound?
Acute toxicity data classify it as harmful if inhaled (H332), with potential for skin irritation (H315) and serious eye damage (H319) . Researchers should implement fume hoods for handling and adhere to ACGIH exposure limits. In vitro assays (e.g., MTT for cytotoxicity) are recommended to quantify cellular toxicity before biological studies .
Advanced Research Questions
Q. How can DFT/B3LYP calculations elucidate electronic and conformational properties?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes molecular geometry and calculates frontier molecular orbitals (FMOs). For 3-((4-Formylphenoxy)methyl)phenylboronic acid, HOMO-LUMO gaps predict reactivity, while molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites critical for Suzuki-Miyaura cross-coupling reactions . Solvent effects (e.g., polarizable continuum models) refine free energy of solvation, aiding reaction solvent selection .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Vibrational Spectroscopy : Assign IR/Raman peaks using VEDA software, focusing on B-O stretching (~1,350 cm⁻¹) and formyl C=O vibrations (~1,680 cm⁻¹) .
- NMR : ¹¹B NMR detects boronic acid tautomerism, while ¹H NMR resolves formyl proton shifts (δ ~9.8–10.2 ppm) .
- X-ray Crystallography : Resolve crystal packing effects on boronic acid dimerization, though anhydrous conditions are critical to avoid hydrate formation .
Q. How do substituent positions (ortho/meta/para) influence reactivity in cross-coupling reactions?
Comparative DFT studies of 3- vs. 4-formylphenylboronic acids reveal para-substitution enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki reactions . Steric effects from the (4-formylphenoxy)methyl group may hinder Pd coordination, requiring optimized ligand systems (e.g., SPhos) . Kinetic studies under varying pH (e.g., 7–10) can probe boronate ester formation rates, critical for coupling efficiency .
Q. What molecular docking strategies predict interactions with biological targets?
AutoDock Vina or Schrödinger Suite can model binding to lectins or serine proteases via boronate ester formation. Docking scores correlate with the compound’s ability to act as a transition-state analog in enzyme inhibition (e.g., protease inhibitors) . MD simulations (100 ns) assess complex stability, with RMSD/RMSF metrics validating binding poses .
Methodological Considerations
Q. How to resolve contradictions in experimental vs. computational data?
Discrepancies between DFT-predicted and experimental UV-Vis spectra may arise from solvent polarity or aggregation effects. Validate computational models using polar solvents (e.g., DMSO) and compare with experimental λmax values . For vibrational assignments, scale factors (0.961–0.983) adjust B3LYP frequencies to match experimental IR .
Q. What purification techniques optimize yield and purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
